molecular formula C10H10O2 B1203867 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 21032-12-2

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1203867
CAS RN: 21032-12-2
M. Wt: 162.18 g/mol
InChI Key: BGPJTIXJFAGUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one, a closely related compound, was accomplished in seven steps starting from commercially available α-tetralone. Key steps in this process include dihydroxylation using osmium tetroxide, benzylic oxidation mediated by sodium chlorite- tert-butylhydroperoxide, and prenylation (Suresh et al., 2010).

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, were determined by X-ray crystallographic techniques. This study provides insights into the molecular arrangement and conformation, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and highlighting the significance of intermolecular hydrogen bond networks (Klein & Stevens, 1984).

Chemical Reactions and Properties

A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones employs a Pd[(C6H5)3P]4/AgOAc catalytic system, enabling the facile preparation of derivatives. This method is noted for its simplicity, mild reaction conditions, and good yields, ranging from 65–87% (Liu et al., 2012).

Physical Properties Analysis

The physical properties, including the crystal structure of related organoboron compounds, have been thoroughly investigated. These studies provide a deeper understanding of the spatial arrangement and interactions within the crystal lattice, which is crucial for comprehending the physical characteristics of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives (Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be inferred from studies on similar compounds, such as the oxidation reactions of azines. These reactions highlight the compound's reactivity towards various chemical agents, offering insights into potential functional group transformations and the stability of the compound under different conditions (Malkova et al., 2014).

Scientific Research Applications

  • A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features simple procedures, mild reaction conditions, and good yields, facilitating the preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives (Liu et al., 2012).

  • Several dihydronaphthalenones, including derivatives of 3,4-dihydronaphthalen-1(2H)-one, were isolated from the wood of Catalpa ovata. These compounds have been investigated for their cytoprotective effects against oxidative damage in HepG2 cells, showing antioxidant activities (Kil et al., 2018).

  • Research on carbocyclic analogues of equol for immunization against clover disease in sheep involved the synthesis and study of racemic and optical isomers of 7-hydroxy-3-(p-hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (Loder et al., 1978).

  • A study on novel mast cell-stabilizing amine derivatives of 3,4-dihydronaphthalen-1(2H)-one revealed that certain cyclic analogues, particularly cyclohexenylamino derivatives, exhibited significant activity both in vitro and in vivo (Barlow et al., 2011).

  • Polyketides from the desert endophytic fungus Paraphoma sp. included new derivatives of 3,4-dihydronaphthalen-1(2H)-one. These compounds were investigated for cytotoxic activities against human cancer cell lines but did not display significant biological effects (Li et al., 2018).

  • The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one was achieved, involving key steps such as dihydroxylation and benzylic oxidation, showcasing the chemical versatility of these compounds (Suresh et al., 2010).

  • Synthesis, spectroscopic characterization, and evaluation of metal(II) complexes of 3,4-dihydronaphthalen-1(2H)-one Schiff base revealed their potential as antibacterial and antiproliferative agents, with some showing better activity than Cis-platin (Osowole, 2012).

Safety And Hazards

The safety information for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJTIXJFAGUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943330
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

CAS RN

21032-12-2
Record name 4-Hydroxy-1-tetralone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
Reactant of Route 3
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
Reactant of Route 5
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Citations

For This Compound
8
Citations
G Luo, S Chen, J Yu, J Yuan, L Zheng… - Chemistry & …, 2020 - Wiley Online Library
One new naphthalenone, didymelol A, and three new naphthols, didymelol B–D, together with three known naphthalenones, (3S,4R)‐3,4,6‐trihydroxy‐3,4‐dihydronaphthalen‐1(2H)‐…
Number of citations: 3 onlinelibrary.wiley.com
A De, N Saha, T Manna, V Singh, SM Husain - ACS Catalysis, 2022 - ACS Publications
Herein, a biocatalytic cascade containing an ene-reductase (NostocER) and naphthol reductase (tetrahydroxynaphthalene or trihydroxynaphthalene reductase) of Magnaporthe grisea …
Number of citations: 1 pubs.acs.org
Y Yang, Z Yang, J Liu, F Wu, X Yuan - Digest Journal of …, 2015 - chalcogen.ro
Influenza A virus reservoirs in birds and certain mammals have deprived millions of lives, and constantly introduced possible public health threat [1-2]. It has been established that many …
Number of citations: 3 www.chalcogen.ro
A Ilie, K Harms, MT Reetz - The Journal of Organic Chemistry, 2018 - ACS Publications
Chiral alcohols are important building blocks for the production of pharmaceuticals, catalytic access being possible by the use of enzymes, transition metal catalysts, or organocatalysts. …
Number of citations: 21 pubs.acs.org
A Selmani, S Darses - Organic letters, 2020 - ACS Publications
A novel and efficient access to polyfunctionnalized chiral 1-tetralols, bearing two contiguous quaternary carbon stereocenters, has been developed from various and easily accessible …
Number of citations: 19 pubs.acs.org
DP Lubov, EP Talsi, KP Bryliakov - Russian Chemical Reviews, 2020 - iopscience.iop.org
The development of methods for the selective oxidation of C–H groups of organic compounds resulting in C–O bond formation is a challenging problem in modern synthetic organic …
Number of citations: 16 iopscience.iop.org
P Liu, Y Liu, ELM Wong, S Xiang, CM Che - Chemical Science, 2011 - pubs.rsc.org
Iron oligopyridine complexes as efficient catalysts for practical oxidation of arenes , alkanes , tertiary amines and N -acyl cyclic amines with Oxone ... - Chemical Science (RSC …
Number of citations: 136 pubs.rsc.org
JR Virués-Segovia, S Muñoz-Mira… - Frontiers in …, 2023 - frontiersin.org
Marine microorganisms account for over 90% of ocean biomass and their diversity is believed to be the result of their ability to adapt to extreme conditions of the marine environment. …
Number of citations: 5 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.